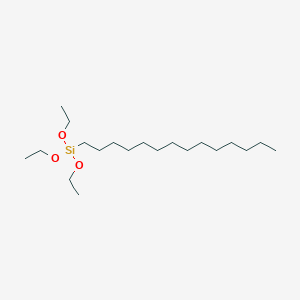
Tetradecyltriethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyltriethoxysilane (TDES) is a silane coupling agent that has been widely used in various scientific research applications. It is a colorless, transparent liquid that is soluble in organic solvents and water. TDES is mainly used as a surface modifier, adhesion promoter, and crosslinking agent in various fields such as materials science, chemistry, and biology.
Mécanisme D'action
The mechanism of action of Tetradecyltriethoxysilane is based on its ability to form covalent bonds with various surfaces. Tetradecyltriethoxysilane has a triethoxysilane group that can react with hydroxyl groups on the surface of nanoparticles or polymers. The reaction produces a siloxane bond, which can improve the adhesion and crosslinking between the surface and Tetradecyltriethoxysilane. The hydrophobicity of Tetradecyltriethoxysilane can also modify the surface properties of nanoparticles or polymers, which can affect their physical and chemical properties.
Effets Biochimiques Et Physiologiques
Tetradecyltriethoxysilane has been reported to have low toxicity and biocompatibility, which makes it a suitable candidate for biomedical applications. Tetradecyltriethoxysilane can modify the surface properties of various biomaterials such as titanium, hydroxyapatite, and chitosan, which can improve their biocompatibility and cell adhesion. Moreover, Tetradecyltriethoxysilane can also immobilize enzymes on various surfaces, which can enhance their catalytic activity and stability.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Tetradecyltriethoxysilane in lab experiments are its ease of synthesis, low toxicity, and biocompatibility. Tetradecyltriethoxysilane can modify the surface properties of various materials, which can improve their physical and chemical properties. However, the limitations of using Tetradecyltriethoxysilane in lab experiments are its hydrophobicity, which can affect the dispersibility of nanoparticles or polymers in aqueous solutions. Moreover, the reaction between Tetradecyltriethoxysilane and the surface functional groups can be affected by the pH, temperature, and reaction time, which can affect the yield and quality of the modified materials.
Orientations Futures
The future directions of Tetradecyltriethoxysilane research are to explore its potential applications in various fields such as drug delivery, tissue engineering, and biosensors. Tetradecyltriethoxysilane can be used to modify the surface properties of various drug delivery systems such as liposomes, nanoparticles, and micelles, which can improve their stability and targeting efficiency. Moreover, Tetradecyltriethoxysilane can also be used to modify the surface properties of various tissue engineering scaffolds, which can improve their biocompatibility and cell adhesion. Furthermore, Tetradecyltriethoxysilane can be used to immobilize various biomolecules such as antibodies, enzymes, and DNA, which can enhance the sensitivity and specificity of biosensors.
Conclusion:
In conclusion, Tetradecyltriethoxysilane is a versatile silane coupling agent that has been widely used in various scientific research applications. Tetradecyltriethoxysilane can modify the surface properties of various materials, which can improve their physical and chemical properties. Tetradecyltriethoxysilane has low toxicity and biocompatibility, which makes it a suitable candidate for biomedical applications. The future directions of Tetradecyltriethoxysilane research are to explore its potential applications in various fields such as drug delivery, tissue engineering, and biosensors.
Méthodes De Synthèse
Tetradecyltriethoxysilane can be synthesized by the reaction of 1-bromotetradecane with triethoxysilane in the presence of a base such as sodium hydride. The reaction produces Tetradecyltriethoxysilane and sodium bromide as a byproduct. The yield of Tetradecyltriethoxysilane can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
Tetradecyltriethoxysilane has been extensively used in various scientific research applications such as surface modification of nanoparticles, preparation of polymer composites, and immobilization of enzymes. Tetradecyltriethoxysilane can modify the surface properties of nanoparticles by forming a covalent bond with the surface functional groups. This modification can improve the stability, dispersibility, and biocompatibility of nanoparticles. Tetradecyltriethoxysilane can also improve the mechanical properties and thermal stability of polymer composites by crosslinking the polymer chains. Moreover, Tetradecyltriethoxysilane can immobilize enzymes on various surfaces such as glass, silica, and metal oxide, which can enhance the catalytic activity and stability of enzymes.
Propriétés
Numéro CAS |
16153-27-8 |
|---|---|
Nom du produit |
Tetradecyltriethoxysilane |
Formule moléculaire |
C20H44O3Si |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
triethoxy(tetradecyl)silane |
InChI |
InChI=1S/C20H44O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-24(21-6-2,22-7-3)23-8-4/h5-20H2,1-4H3 |
Clé InChI |
SVKDNKCAGJVMMY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC[Si](OCC)(OCC)OCC |
SMILES canonique |
CCCCCCCCCCCCCC[Si](OCC)(OCC)OCC |
Autres numéros CAS |
16153-27-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



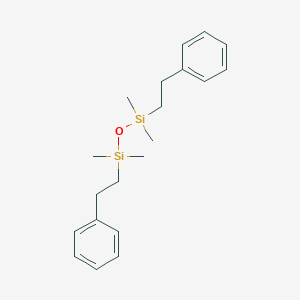
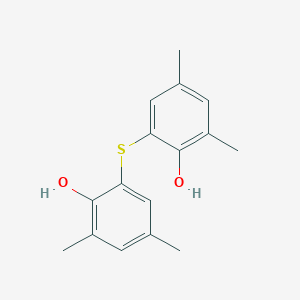
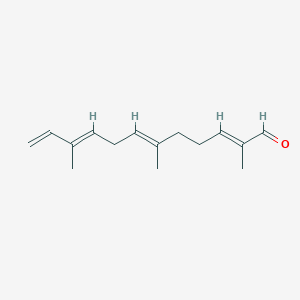
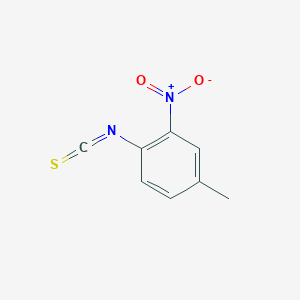
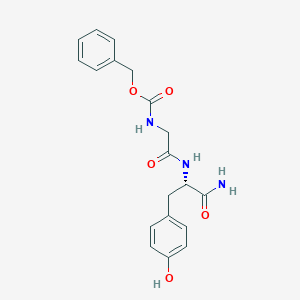
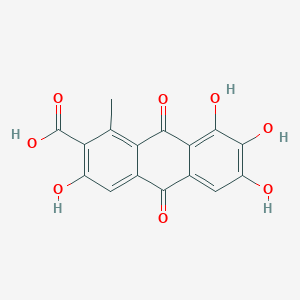
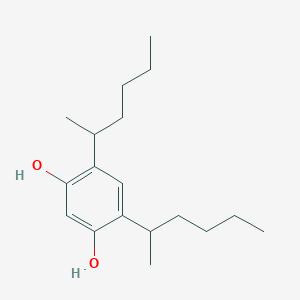
![1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-](/img/structure/B100240.png)
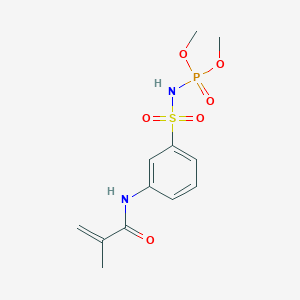
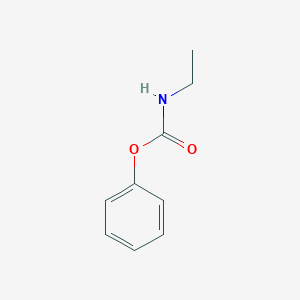
![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)
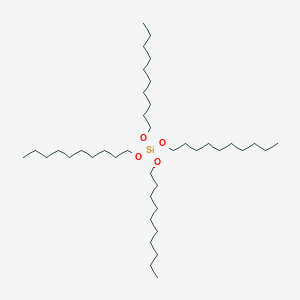
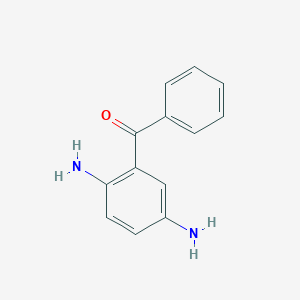
![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)